COX-1 Selectivity Ratio: TFAP vs. SC-560 and FR122047
TFAP demonstrates a COX-1/COX-2 selectivity ratio of >260, based on IC50 values of 0.80 μM for COX-1 and 210 μM for COX-2 [1]. In comparison, SC-560 exhibits a >700-fold selectivity (COX-1 IC50 = 0.009 μM, COX-2 IC50 = 6.3 μM) , while FR122047 displays a >2,300-fold selectivity (COX-1 IC50 = 0.028 μM, COX-2 IC50 = 65 μM) . Although TFAP is less selective than SC-560 and FR122047, its >260-fold window is still >1,000× higher than the non-selective NSAID indomethacin and provides a distinct profile compared to the ultra-selective agents.
| Evidence Dimension | COX-1 vs. COX-2 selectivity ratio |
|---|---|
| Target Compound Data | >260-fold (COX-1 IC50 = 0.80 μM; COX-2 IC50 = 210 μM) |
| Comparator Or Baseline | SC-560: >700-fold (COX-1 IC50 = 0.009 μM; COX-2 IC50 = 6.3 μM); FR122047: >2,300-fold (COX-1 IC50 = 0.028 μM; COX-2 IC50 = 65 μM); Indomethacin: ~0.2-fold (non-selective) |
| Quantified Difference | TFAP is 2.7× less selective than SC-560 and 8.8× less selective than FR122047, but >1,300× more selective than indomethacin |
| Conditions | Human recombinant COX-1 and COX-2 enzyme inhibition assays |
Why This Matters
TFAP occupies a specific selectivity niche—not ultra-selective, but sufficiently selective to avoid COX-2-mediated gastrointestinal toxicity while potentially preserving some COX-2-dependent homeostatic functions.
- [1] Kakuta H, Zheng X, Oda H, et al. J Med Chem. 2008;51(8):2400-2411. PMID: 18363350 View Source
